
A Comprehensive Spectroscopic Guide to 4-
Methoxymandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Methoxymandelic acid

Cat. No.: B081327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-
Methoxymandelic acid (C₉H₁₀O₄), a compound of interest in various chemical and

pharmaceutical research fields. This document presents a comprehensive collection of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with

detailed experimental protocols and visual representations of analytical workflows.

Spectroscopic Data Summary
The following sections summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Methoxymandelic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 d 2H
Ar-H (ortho to -

CH(OH)COOH)

6.88 d 2H Ar-H (ortho to -OCH₃)

5.08 s 1H -CH(OH)

3.78 s 3H -OCH₃

~11.0 br s 1H -COOH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

174.5 -COOH

159.5 Ar-C (-OCH₃)

131.0 Ar-C (-CH(OH)COOH)

128.0 Ar-CH (ortho to -CH(OH)COOH)

114.0 Ar-CH (ortho to -OCH₃)

72.5 -CH(OH)

55.2 -OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2400 Strong, Broad O-H stretch (Carboxylic acid)

3380 Strong, Broad O-H stretch (Alcohol)

3030 Medium C-H stretch (Aromatic)

2960, 2840 Medium C-H stretch (Aliphatic, -OCH₃)

1710 Strong C=O stretch (Carboxylic acid)

1610, 1510 Strong C=C stretch (Aromatic ring)

1250 Strong C-O stretch (Aryl ether)

1175 Strong C-O stretch (Alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[1]

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Proposed Fragment

182 40 [M]⁺ (Molecular Ion)

137 100 [M - COOH]⁺

109 45 [M - COOH - CO]⁺

77 30 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

NMR Spectroscopy
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Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian A-60, is

typically used.[1]

Sample Preparation: Approximately 5-10 mg of 4-Methoxymandelic acid is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is

often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

Frequency: 300-600 MHz

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

Relaxation Delay: 1-5 seconds between scans.

¹³C NMR Acquisition:

Frequency: 75-150 MHz

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due

to the lower natural abundance of ¹³C.

Relaxation Delay: 2-10 seconds.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]

Sample Preparation:

KBr Pellet: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of

dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent

pellet.[1]
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Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

subtracted from the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction, is utilized.[1]

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Sample Introduction: The sample is introduced into the ion source, typically after separation

by gas chromatography.

GC-MS Parameters:

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a

higher temperature (e.g., 280 °C) to ensure elution of the compound.

Carrier Gas: Helium.

MS Parameters:

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.
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Detector: An electron multiplier or similar detector is used to record the abundance of the

ions.

Visualized Workflows and Relationships
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationship between the different spectroscopic techniques in the structural elucidation of 4-
Methoxymandelic acid.

Workflow for Spectroscopic Analysis of 4-Methoxymandelic Acid
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Caption: Experimental workflow from sample preparation to structural elucidation.
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Relationship of Spectroscopic Data to Molecular Structure

Spectroscopic Techniques

Derived Structural Information
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Caption: How different spectroscopic techniques provide complementary structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Methoxymandelic acid | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-
Methoxymandelic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081327#spectroscopic-data-nmr-ir-ms-of-4-
methoxymandelic-acid]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b081327?utm_src=pdf-body-img
https://www.benchchem.com/product/b081327?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxymandelic-acid
https://www.benchchem.com/product/b081327#spectroscopic-data-nmr-ir-ms-of-4-methoxymandelic-acid
https://www.benchchem.com/product/b081327#spectroscopic-data-nmr-ir-ms-of-4-methoxymandelic-acid
https://www.benchchem.com/product/b081327#spectroscopic-data-nmr-ir-ms-of-4-methoxymandelic-acid
https://www.benchchem.com/product/b081327#spectroscopic-data-nmr-ir-ms-of-4-methoxymandelic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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